Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic system with a 2-oxa (oxygen-containing) and 7-aza (nitrogen-containing) ring fused at a shared spiro carbon. The tert-butyl carbamate (Boc) group protects the secondary amine, while the aminomethyl (-CH2NH2) substituent at position 3 introduces a reactive primary amine. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its rigid scaffold, which enhances conformational control in target molecules .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(8-15)6-10(7-14)17-9-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJDWIYFGRYNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124256 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-24-6 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromine-Mediated Cyclization and Catalytic Debromination
Reaction Sequence and Mechanism
The bromine-mediated cyclization approach, adapted from AstraZeneca’s methodology, begins with the formation of a cyclic homoallylamine derivative. The synthesis involves:
- Imine Formation : Reaction of benzylamine with a ketone precursor in toluene under Dean–Stark conditions to yield imines (e.g., 3b–3d ) in near-quantitative yields.
- Allyl Grignard Addition : Substitution of allylmagnesium bromide with allylmagnesium chloride in tetrahydrofuran (THF) to generate intermediates 4b–4d (>90% yield).
- Bromocyclization : Treatment with aqueous hydrogen bromide (HBr) and bromine (Br₂) in dichloromethane (CH₂Cl₂) to form brominated spirocyclic intermediates.
- Debromination : Catalytic reduction using lithium aluminum hydride (LiAlH₄) in THF to remove bromine atoms and yield the spirocyclic amine core.
Optimization and Scale-Up
Key modifications enabled scalability:
- Replacement of methanolic HBr with aqueous HBr improved safety and reproducibility.
- One-pot processing of intermediates 4b–4d to 6b–6d reduced purification steps, achieving a 27% overall yield at a 30 g scale.
Table 1: Bromine-Mediated Cyclization Parameters
| Step | Reagents/Conditions | Yield (%) | Scale |
|---|---|---|---|
| Imine Formation | Benzylamine, toluene, reflux | >95 | 1.0 mol |
| Allyl Grignard Addition | Allylmagnesium chloride, THF | >90 | 1.0 mol |
| Bromocyclization | HBr (48%), Br₂, CH₂Cl₂ | 85–90 | 0.95 mol |
| Debromination | LiAlH₄, THF, 72 h | 36 | 0.95 mol |
Petasis-Grubbs Reaction Sequence
Petasis Borono-Mannich Reaction
This method, derived from a DOS-like (Diversity-Oriented Synthesis) strategy, employs the Petasis reaction to assemble key intermediates:
Grubbs Catalyzed Ring-Closing Metathesis
The spirocyclic framework is constructed via Grubbs II catalyst-mediated metathesis:
Boc Protection and Functionalization
Final steps involve:
- Hydrogenolysis : Removal of benzyl groups using palladium on carbon (Pd/C) and hydrogen gas.
- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in methanol or DCM to install the tert-butoxycarbonyl group.
Table 2: Petasis-Grubbs Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Scale |
|---|---|---|---|
| Petasis Reaction | Allylboronic acid, toluene | 75–80 | 112 mmol |
| Trifluoroacetylation | TFAA, TEA, DCM | 94 | 34.9 mmol |
| Grubbs Metathesis | Grubbs II, DCM, reflux | 65–70 | 49.5 mmol |
| Boc Protection | Boc₂O, NaOH, methanol | 85 | 125 mmol |
Alternative Synthetic Approaches
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Bromine-Mediated Cyclization | Petasis-Grubbs Sequence | Au(I)-Catalyzed Approach |
|---|---|---|---|
| Overall Yield (%) | 27 | 43–31 | Not reported |
| Scalability | 30 g demonstrated | Multigram feasible | Limited |
| Key Advantages | Robust one-pot processing | Modular diversity | Rapid ring formation |
| Limitations | Bromine handling hazards | High catalyst cost | Substrate restrictions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively.
Case Study Example :
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation. The compound demonstrated a significant reduction in cell viability in vitro, indicating its potential as an anticancer agent .
Biological Buffering Agent
The compound has been utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH is critical.
Application Details :
In cell culture experiments, the compound was used to stabilize pH levels between 6 and 8.5, facilitating optimal conditions for cellular growth and function . This application is particularly relevant in the production of therapeutic proteins and monoclonal antibodies.
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Synthesis Example :
Researchers have employed this compound to synthesize derivatives that exhibit enhanced biological activity against various pathogens, including bacteria and fungi. The modifications made to the core structure have led to compounds with increased potency and selectivity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The reactivity and physicochemical properties of spirocyclic compounds are heavily influenced by substituents. Key analogs include:
Notes:
- *Inferred molecular formula/weight based on structural analogs.
- The aminomethyl group in the target compound increases polarity and reactivity compared to halogenated (e.g., iodomethyl) or protected (e.g., benzyloxycarbonyl) analogs.
- The hydroxymethyl analog (83% yield) forms diastereomers, highlighting stereochemical challenges in spirocyclic synthesis .
Ring System Variations
Spiro ring size and heteroatom placement significantly alter conformational stability:
Key Findings :
Physicochemical and Functional Comparisons
Polarity and Solubility
- Hydroxymethyl analogs exhibit moderate polarity (Rf = 0.52 in heptane:EtOAc 1:1) , while iodomethyl derivatives are more lipophilic .
Reactivity
- The primary amine in the target compound is amenable to acylation or alkylation, whereas cyano or formyl groups (e.g., ) enable nucleophilic additions or reductions .
Biological Activity
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms. This unique architecture suggests potential biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.35 g/mol
- CAS Number : 1268520-24-6
The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its chemical reactivity and potential interactions with biological systems .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of signaling pathways and inhibition of specific biological processes .
Biological Activity Studies
Preliminary studies indicate that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Initial investigations have suggested potential antimicrobial effects, although detailed studies are required to confirm these findings.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Cytotoxic Effects : Some studies have indicated cytotoxic properties against specific cancer cell lines, suggesting its potential use in oncology .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | C12H21NO | Hydroxy group instead of aminomethyl | Potentially different biological activity due to hydroxyl presence |
| Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | C13H24N2O3 | Similar spiro structure but different oxygen positioning | Variations in reactivity due to structural differences |
| Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | C12H19NO4 | Contains an oxo group instead of aminomethyl | May exhibit different chemical reactivity and biological effects |
This table highlights the distinctiveness of this compound and underscores the necessity for further research into its biological properties .
Case Studies and Research Findings
Recent research has focused on exploring the potential therapeutic applications of this compound:
- Study on Antimicrobial Properties : A study conducted on various bacterial strains demonstrated that the compound exhibits significant antimicrobial activity at certain concentrations, suggesting its potential as an antibiotic agent .
- Cancer Cell Line Testing : In vitro tests using cancer cell lines revealed that the compound could induce apoptosis, indicating its possible role as an anticancer drug .
- Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes has shown promising results in inhibiting enzyme activity associated with disease pathways, further supporting its therapeutic potential .
Q & A
What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, and what key challenges arise during its synthesis?
Basic
The synthesis typically involves multi-step routes, including ring-closing reactions and functional group transformations. For example, tert-butyl-protected spirocyclic scaffolds are often synthesized via cyclization of intermediates using reagents like trifluoroacetic acid (TFA) or potassium tert-butoxide. A critical step is the separation of diastereomers using silica gel chromatography with eluents such as 80% ethyl acetate/hexane mixtures . Challenges include managing reaction selectivity to minimize byproducts and optimizing chromatographic conditions for isolating stereoisomers.
How can researchers confirm the purity and stereochemical configuration of this compound post-synthesis?
Basic
Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with visualization under UV light. Stereochemical confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR (e.g., NOESY or COSY), to resolve spatial relationships between protons. For example, in photochemical reactions, NMR can distinguish between Z- and E-isomers, as seen in mixtures with 85:15 ratios . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.
What experimental strategies are recommended for resolving contradictions in crystallographic data of spirocyclic compounds like this one?
Advanced
Crystallographic discrepancies often arise from disordered structures or twinning. Using software like SHELXL (part of the SHELX suite) allows refinement against high-resolution data and handling of twinned crystals . For ambiguous cases, complementary techniques such as powder X-ray diffraction (PXRD) or electron diffraction can resolve phase issues. Cross-validation with NMR-derived distance restraints (e.g., from NOE experiments) ensures structural consistency .
How can diastereomer isolation challenges be addressed during synthesis optimization?
Advanced
Diastereomer separation efficiency depends on optimizing mobile-phase composition in chromatography. Gradient elution with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) improves resolution . Alternatively, derivatization with chiral auxiliaries or kinetic resolution via asymmetric catalysis can enhance selectivity. For photogenerated mixtures, adjusting reaction conditions (e.g., solvent polarity or irradiation time) may favor one isomer, reducing post-synthetic purification burden .
What role does the spirocyclic scaffold play in medicinal chemistry, and how can its reactivity be leveraged for drug discovery?
Advanced
The spirocyclic core introduces conformational rigidity, improving target binding selectivity and metabolic stability. For instance, similar scaffolds are used as building blocks for protease inhibitors or GPCR modulators . Reactivity at the aminomethyl group allows functionalization via reductive amination or coupling reactions (e.g., with carboxylic acids to form amides). Computational modeling (e.g., docking studies) guides rational design by predicting interactions with biological targets.
What precautions are critical when handling tert-butyl-protected spirocyclic compounds in photochemical reactions?
Advanced
Photoreactions require controlled light exposure (e.g., UV lamps) and inert atmospheres to prevent side reactions. Use of silyl protecting groups (e.g., tert-butyldimethylsilyl) can stabilize intermediates, as seen in silylmethylene derivatives . Safety measures include fume hoods for volatile solvents (e.g., diethyl ether) and personal protective equipment (gloves, goggles) due to potential skin/eye irritation risks .
How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?
Advanced
Variations in melting points may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal behavior. Recrystallization from different solvents (e.g., ethanol vs. acetonitrile) can isolate stable polymorphs. Cross-referencing with high-purity commercial samples or independent synthesis replicates ensures data reliability .
What methodologies enable the exploration of chemical space using this spirocyclic scaffold?
Advanced
Diversity-oriented synthesis (DOS) strategies, such as late-stage functionalization or parallel synthesis, generate analogs. For example, substituting the aminomethyl group with halides (e.g., iodomethyl derivatives) or aryl moieties expands structural diversity . High-throughput screening (HTS) coupled with structure-activity relationship (SAR) studies identifies bioactive variants. Libraries of spirocyclic compounds are often cataloged with CAS numbers for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
